tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate
Description
Introduction to Structural Components and Their Significance
The Oxetane Structural Motif
Four-Membered Heterocyclic Ring System
The oxetane ring is a saturated four-membered heterocycle comprising three carbon atoms and one oxygen atom. Its small ring size induces significant ring strain (~106 kJ/mol), intermediate between epoxides (~112 kJ/mol) and larger cyclic ethers like tetrahydrofuran (~26 kJ/mol). This strain arises from angular distortion (C–O–C bond angle ~92°) and torsional eclipsing, which destabilizes the planar conformation. Despite this, oxetanes exhibit remarkable thermal and chemical stability compared to epoxides, particularly when 3,3-disubstituted.
Oxetanes are increasingly used as bioisosteres for carbonyl groups or geminal dimethyl moieties in drug design. For example, the oxetane ring in paclitaxel (Taxol) enhances microtubule binding affinity by mimicking a carbonyl’s spatial and electronic properties while improving solubility. Table 1 compares oxetane with common bioisosteric replacements:
| Property | Oxetane | Carbonyl | gem-Dimethyl |
|---|---|---|---|
| Ring strain (kJ/mol) | 106 | – | – |
| Dipole moment (D) | ~1.8 | ~2.7 | ~0.5 |
| Solubility (logS) | +0.5 | Baseline | -0.3 |
| Metabolic stability | High | Low | Moderate |
Table 1: Comparative properties of oxetane and related bioisosteres.
Strain Energy and Conformational Properties
The oxetane ring adopts a puckered conformation in its neutral state (S₀), with a dihedral angle of ~14° and an interconversion barrier of 15.5 cm⁻¹. Upon ionization (D₀ state), the ring planarizes to C₂v symmetry due to electron removal from oxygen’s nonbonding orbitals, increasing ring strain and altering reactivity. This conformational flexibility enables oxetanes to participate in strain-release reactions while maintaining stability under physiological conditions.
3,3-Disubstitution, as seen in the target compound, reduces ring-opening susceptibility by sterically shielding the oxygen atom. For instance, 3,3-bis(chloromethyl)oxetane exhibits a boiling point of 198°C, reflecting enhanced stability compared to monosubstituted analogues.
Bioisosteric Applications in Drug Design
Oxetanes modulate physicochemical properties through three key mechanisms:
- Polarity Enhancement : The oxygen atom acts as a hydrogen-bond acceptor, increasing aqueous solubility (e.g., +0.5 logS vs. gem-dimethyl).
- Steric Effects : The tetrahedral geometry blocks metabolic sites without excessive lipophilicity. For example, oxetane-containing kinase inhibitors show improved microsomal stability (t₁/₂ > 120 min vs. <30 min for carbonyl analogues).
- pKa Modulation : Proximal oxetanes reduce basic amine pKa by ~1.9 units (β-position), mitigating ionization-related toxicity.
In the target compound, the oxetane’s 3-position links to a boronate ester via a phenyl spacer, enabling Suzuki-Miyaura cross-coupling reactions. The tert-butyl carbamate group further enhances stability during synthesis, as oxetanes tolerate Boc protection/deprotection under mild acidic conditions.
Properties
IUPAC Name |
tert-butyl N-[3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]oxetan-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30BNO5/c1-17(2,3)25-16(23)22-20(12-24-13-20)14-8-10-15(11-9-14)21-26-18(4,5)19(6,7)27-21/h8-11H,12-13H2,1-7H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDEPXISEGWMULR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(COC3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate typically involves multiple steps:
Formation of the Boronic Ester Group: This step often involves the reaction of 4-bromo-phenylboronic acid with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under palladium-catalyzed conditions.
Oxetane Ring Formation: The oxetane ring can be introduced via a cyclization reaction, often using epoxide intermediates.
Carbamate Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The boronic ester group can undergo Suzuki-Miyaura cross-coupling reactions with various aryl halides to form biaryl compounds.
Oxidation and Reduction: The oxetane ring can be oxidized to form more reactive intermediates or reduced under specific conditions to open the ring.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Oxidizing Agents: Such as m-chloroperbenzoic acid for oxidation of the oxetane ring.
Reducing Agents: Like lithium aluminum hydride for reduction reactions.
Bases: Triethylamine or sodium hydroxide for hydrolysis reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura reactions.
Amines: From hydrolysis of the carbamate group.
Oxetane Derivatives: From oxidation or reduction of the oxetane ring.
Scientific Research Applications
Chemistry
Building Blocks: Used as a building block in the synthesis of more complex molecules.
Cross-Coupling Reactions: Utilized in Suzuki-Miyaura reactions to form biaryl compounds.
Biology and Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Bioconjugation: The boronic ester group can be used for bioconjugation with biomolecules.
Industry
Material Science:
Catalysis: Used in the development of new catalytic systems for organic transformations.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate largely depends on its application:
In Cross-Coupling Reactions: The boronic ester group participates in the formation of a palladium complex, facilitating the transfer of the aryl group to the coupling partner.
In Biological Systems: The compound may interact with specific enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes structurally related tert-butyl carbamate derivatives with boronate esters, highlighting differences in substituents, molecular properties, and applications:
Key Comparative Insights
Reactivity in Cross-Coupling: The target compound’s phenyl-oxetan-3-yl group may reduce coupling efficiency compared to simpler aryl boronate esters (e.g., ) due to steric hindrance. However, the oxetane’s electron-withdrawing effect could enhance electrophilicity at the boron center .
Biological Performance: Oxetane rings are known to improve metabolic stability and aqueous solubility compared to non-cyclic analogues (e.g., propyl chain in ) . Azulene-containing derivatives () exhibit unique photophysical properties but may face challenges in synthetic scalability.
Synthetic Accessibility :
- The target compound requires multi-step synthesis, including oxetane formation and borylation, whereas simpler analogues (e.g., ) are accessible in fewer steps .
- N-Methylation () introduces an additional step (e.g., reductive alkylation) but can fine-tune steric bulk for tailored reactivity .
Stability and Handling :
- All boronate esters are moisture-sensitive, requiring anhydrous storage. The oxetane ring in the target compound may confer slight hydrolytic resistance compared to open-chain analogues .
- Hazard profiles (e.g., H315 skin irritation) are common across the series due to carbamate and boronate functionalities .
Biological Activity
tert-Butyl (3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is a derivative of oxetane and boron-containing groups, which are known for their unique properties and applications in drug development.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 323.24 g/mol. The structure features a tert-butyl group attached to an oxetane ring that is further substituted with a boron-containing moiety. The presence of the dioxaborolane unit is significant as it can enhance the compound's reactivity and biological interactions.
Research indicates that compounds containing boron can interact with biological systems in unique ways, often influencing enzyme activity or cellular signaling pathways. The specific biological activity of this compound has not been extensively documented; however, related compounds have shown promising results in various studies:
- Anti-Tumor Activity : Similar boron-containing compounds have exhibited anti-tumor effects by targeting estrogen receptors in breast cancer cell lines such as MCF-7 and BT474 . This suggests potential applications in cancer therapeutics.
- Enzyme Inhibition : Compounds with oxetane structures have been reported to act as enzyme inhibitors, which can be beneficial in controlling metabolic pathways involved in disease processes.
- Cellular Proliferation : The ability to modulate cellular proliferation through receptor downregulation has been noted in related compounds . This mechanism could be relevant for developing treatments for conditions characterized by uncontrolled cell growth.
Study 1: Anti-Cancer Properties
A study on boron-containing compounds demonstrated their efficacy in inhibiting cell proliferation in various cancer models. The research highlighted that these compounds could down-regulate estrogen receptors and induce apoptosis in breast cancer cells .
Study 2: Pharmacokinetics and Toxicity Profiles
Investigations into the pharmacokinetic properties of similar compounds revealed favorable profiles including lower lipophilicity and higher aqueous solubility compared to traditional chemotherapeutics. These properties suggest that this compound may offer advantages in terms of bioavailability and reduced side effects .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₃₀BNO₄ |
| Molecular Weight | 323.24 g/mol |
| CAS Number | 1175298-09-5 |
| Solubility | High aqueous solubility |
| Lipophilicity | Lower than traditional drugs |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for this compound?
- Methodology : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) using aryl halides and boronic ester precursors. For example, tert-butyl carbamate derivatives are often prepared via electrophotocatalytic reductive coupling, achieving yields of 32–65% depending on the aryl halide (chloro vs. bromo) . Key steps include:
- Use of [Pd(PPh₃)₄] or [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) as catalysts.
- Purification via silica gel chromatography or flash column chromatography .
Q. How is structural characterization performed for this compound?
- Techniques :
- 1H/13C NMR : Key peaks include tert-butyl carbamate protons (δ ~1.3–1.5 ppm) and oxetane ring protons (δ ~4.5–5.0 ppm). Aromatic protons from the phenyl-dioxaborolane moiety appear at δ ~7.3–7.8 ppm .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) with DART or MALDI ionization confirms molecular weight (e.g., [M+Na]+ at m/z 398.2477) .
- IR Spectroscopy : B-O stretching (~1365 cm⁻¹) and carbamate C=O (~1700 cm⁻¹) .
Q. What safety precautions are required for handling this compound?
- Precautionary Measures :
- Avoid ignition sources (P210) due to flammability risks .
- Use PPE (gloves, goggles) and ensure ventilation to prevent inhalation/contact (H315, H319) .
- Store at room temperature in inert atmospheres to prevent boronic ester hydrolysis .
Advanced Research Questions
Q. How can contradictory yields in cross-coupling reactions be resolved?
- Electronic Effects : Chloroarenes are less reactive in oxidative addition to Pd(0).
- Solution : Optimize catalyst/ligand systems (e.g., switch to Buchwald-Hartwig ligands) or use microwave-assisted heating to enhance reactivity .
- Troubleshooting : Monitor reaction progress via TLC or LC-MS to identify side products (e.g., protodeboronation) .
Q. What strategies improve the stability of the boronic ester moiety during synthesis?
- Instability Factors : Hydrolysis under acidic/alkaline conditions or prolonged exposure to moisture .
- Mitigation :
- Use anhydrous solvents and inert gas (N₂/Ar) atmospheres .
- Introduce stabilizing groups (e.g., pinacol boronic esters resist hydrolysis) .
- Monitor pH during workup (neutral to slightly acidic) .
Q. How can computational methods predict reactivity in downstream applications?
- Approach :
- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to predict regioselectivity .
- Molecular Docking : Screen interactions with biological targets (e.g., enzymes) using the oxetane ring as a conformational constraint .
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the oxetane ring in stabilizing transition states during cross-coupling .
- Biological Applications : Explore its use as a protease inhibitor scaffold via boronic ester-mediated target binding .
- Advanced Purification : Develop HPLC methods for enantiomeric resolution of chiral derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
